molecular formula C15H18ClN B1451428 {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185299-97-1

{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride

Cat. No. B1451428
CAS RN: 1185299-97-1
M. Wt: 247.76 g/mol
InChI Key: MVYCFIGLPRFYOC-UHFFFAOYSA-N
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Description

“{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride” is a chemical compound with the CAS Number: 1185299-97-1 . It has a molecular weight of 247.77 . The IUPAC name for this compound is 2-[2-(4-methylphenyl)ethyl]aniline hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17N.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2,1H3;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Human Urinary Carcinogen Metabolites and Tobacco Research

Research has highlighted the importance of measuring human urinary carcinogen metabolites to gain insights into tobacco use and its link to cancer. Such studies involve the quantification of various carcinogens and their metabolites in urine to assess exposure levels and understand metabolism in humans. For example, NNAL and NNAL-Gluc, derived from a tobacco-specific carcinogen, serve as valuable biomarkers for studying exposure to environmental tobacco smoke (ETS) and tobacco product usage. This area of research is crucial for developing strategies for cancer prevention and understanding the role of metabolic polymorphisms in cancer susceptibility (Hecht, 2002).

Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products

Studies on the degradation products of chemical warfare agents, including various aromatic and aliphatic amines, assess their environmental fate and mammalian toxicity. This research is vital for environmental and occupational health, providing insights into the persistence and toxic effects of these compounds in the environment. Such knowledge is essential for the development of decontamination strategies and assessing the long-term environmental impacts of chemical warfare agents and their degradation products (Munro et al., 1999).

Synthesis and Structural Properties of Novel Organic Compounds

The synthesis and investigation of novel organic compounds, including those derived from reactions involving aromatic amines, contribute to the development of new materials and pharmaceuticals. Research in this area focuses on understanding the chemical properties, structural characteristics, and potential applications of these compounds, which may include applications in materials science, drug development, and as intermediates in organic synthesis (Issac & Tierney, 1996).

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Investigations into the occurrence and environmental behavior of parabens, which share some functional similarities with aromatic amines due to their phenolic structures, shed light on the persistence and biodegradability of these compounds in aquatic ecosystems. Such studies are critical for understanding the impact of widely used preservatives on environmental health and guiding the development of more sustainable chemical practices (Haman et al., 2015).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[2-(4-methylphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYCFIGLPRFYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662994
Record name 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride

CAS RN

1185299-97-1
Record name 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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